(E)-3-(2-chlorophenyl)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(2-chlorophenyl)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a methoxyphenyl group, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chlorophenyl)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide typically involves multiple steps:
Formation of the acrylamide backbone: This can be achieved through the reaction of an appropriate acrylamide precursor with a chlorophenyl derivative under controlled conditions.
Introduction of the tetrahydropyran ring: This step involves the formation of the tetrahydropyran ring, which can be synthesized via a cyclization reaction involving a methoxyphenyl precursor.
Coupling reactions: The final step involves coupling the acrylamide backbone with the tetrahydropyran ring under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-chlorophenyl)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The chlorophenyl and methoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethoxylated compounds.
Scientific Research Applications
(E)-3-(2-chlorophenyl)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-3-(2-chlorophenyl)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound could inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating cellular responses.
Signal transduction: The compound could influence signal transduction pathways, leading to changes in cellular activity.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2-chlorophenyl)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide: shares similarities with other acrylamide derivatives and compounds containing chlorophenyl and methoxyphenyl groups.
N-(2-chlorophenyl)-N’-(2-methoxyphenyl)urea: This compound has a similar structure but lacks the tetrahydropyran ring.
(E)-3-(2-chlorophenyl)-N-(2-methoxyphenyl)acrylamide: This compound is similar but does not contain the tetrahydropyran ring.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which may confer distinct chemical and biological properties compared to similar compounds. This makes it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClNO3/c1-26-20-9-5-3-7-18(20)22(12-14-27-15-13-22)16-24-21(25)11-10-17-6-2-4-8-19(17)23/h2-11H,12-16H2,1H3,(H,24,25)/b11-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDPXCIIAVCTLS-ZHACJKMWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C=CC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)/C=C/C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.